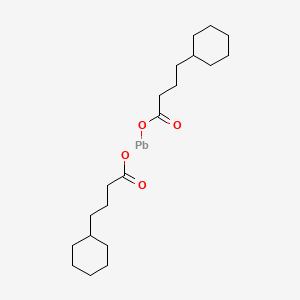
Bis(4-cyclohexylbutanoyloxy)lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead bis(4-cyclohexylbutyrate) is an organic lead compound with the molecular formula C20H36O4Pb. . The compound is characterized by the presence of lead coordinated with two 4-cyclohexylbutyrate ligands, making it a unique organometallic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lead bis(4-cyclohexylbutyrate) typically involves the reaction of lead(II) acetate with 4-cyclohexylbutyric acid in an organic solvent. The reaction is carried out under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:
Pb(OAc)2+2C6H11CH2CH2CH2COOH→Pb(C6H11CH2CH2CH2COO)2+2HOAc
Industrial Production Methods: Industrial production of lead bis(4-cyclohexylbutyrate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Lead bis(4-cyclohexylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead(II) center to lead(0) or other lower oxidation states.
Substitution: The 4-cyclohexylbutyrate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands.
Major Products:
Oxidation: Lead oxides and carboxylic acid derivatives.
Reduction: Metallic lead and reduced organic products.
Substitution: New lead carboxylates or other lead-organic compounds.
Aplicaciones Científicas De Investigación
Lead bis(4-cyclohexylbutyrate) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lead-based compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of lead bis(4-cyclohexylbutyrate) involves its interaction with molecular targets through coordination chemistry. The lead center can form complexes with various biological molecules, influencing their structure and function. The pathways involved include:
Coordination with proteins and enzymes: Affecting their activity and stability.
Interaction with nucleic acids: Potentially influencing gene expression and replication processes.
Comparación Con Compuestos Similares
Lead(II) acetate: A commonly used lead compound with similar coordination chemistry.
Lead(II) oxalate: Another lead carboxylate with different ligand properties.
Lead(II) citrate: A lead compound with citrate ligands, used in various applications.
Uniqueness: Lead bis(4-cyclohexylbutyrate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The cyclohexylbutyrate ligands provide steric hindrance and hydrophobic characteristics, influencing the compound’s reactivity and solubility.
Propiedades
Fórmula molecular |
C20H34O4Pb |
|---|---|
Peso molecular |
546 g/mol |
Nombre IUPAC |
bis(4-cyclohexylbutanoyloxy)lead |
InChI |
InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
Clave InChI |
CCJZHCZMNGUOCA-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)CCCC(=O)O[Pb]OC(=O)CCCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




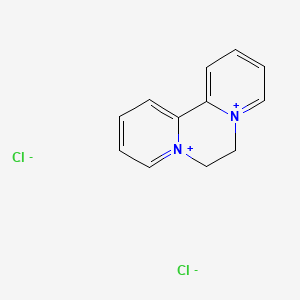
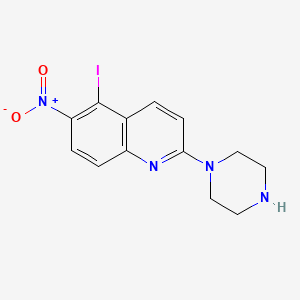
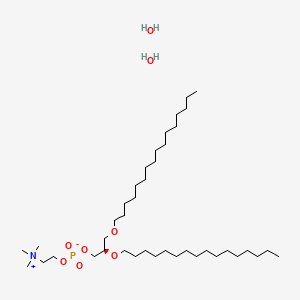
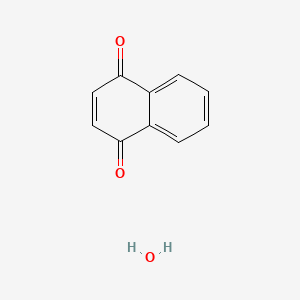


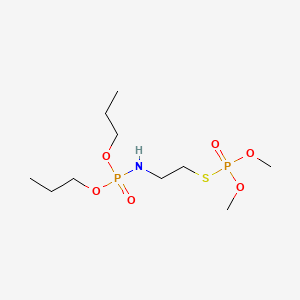

![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)


![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
